molecular formula C27H24N2O3 B1224091 N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE

N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE

Cat. No.: B1224091
M. Wt: 424.5 g/mol
InChI Key: HOVMMDREJSUEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE is a complex organic compound with the molecular formula C27H24N2O3 It is known for its unique structural features, which include a methoxyphenyl group, a naphthylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The methoxyphenyl group is introduced through a reaction involving methoxybenzene and an appropriate electrophile.

    Coupling with Naphthylamine: The methoxyphenyl intermediate is then coupled with naphthylamine under conditions that facilitate the formation of the naphthylamino group.

    Formation of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-[1-(3-HYDROXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE
  • N~1~-[1-(3-METHOXYPHENYL)-3-(2-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE

Uniqueness

N~1~-[1-(3-METHOXYPHENYL)-3-(1-NAPHTHYLAMINO)-3-OXOPROPYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[1-(3-methoxyphenyl)-3-(naphthalen-1-ylamino)-3-oxopropyl]benzamide

InChI

InChI=1S/C27H24N2O3/c1-32-22-14-7-13-21(17-22)25(29-27(31)20-10-3-2-4-11-20)18-26(30)28-24-16-8-12-19-9-5-6-15-23(19)24/h2-17,25H,18H2,1H3,(H,28,30)(H,29,31)

InChI Key

HOVMMDREJSUEDD-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)NC2=CC=CC3=CC=CC=C32)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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